molecular formula C6H6ClNO2 B13457279 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B13457279
M. Wt: 159.57 g/mol
InChI Key: DSDATFRBNVUDAC-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chloroethyl group attached to the oxazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-chloroethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazole derivatives.

    Oxidation: 3-(2-Chloroethyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-(2-Chloroethyl)-1,2-oxazole-4-methanol.

Scientific Research Applications

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde involves its reactivity with nucleophiles due to the presence of the chloroethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially leading to modifications of proteins or nucleic acids. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine: Shares the chloroethyl group but lacks the oxazole ring.

    4-Formyl-1,2-oxazole: Contains the oxazole ring and aldehyde group but lacks the chloroethyl substitution.

    3-(2-Bromoethyl)-1,2-oxazole-4-carbaldehyde: Similar structure with a bromoethyl group instead of chloroethyl.

Uniqueness

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of the chloroethyl group and the oxazole ring with an aldehyde substitution

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C6H6ClNO2/c7-2-1-6-5(3-9)4-10-8-6/h3-4H,1-2H2

InChI Key

DSDATFRBNVUDAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CCCl)C=O

Origin of Product

United States

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